3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
CAS No. |
1001054-50-7 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
InChI Key |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Molecular Reactivity and Chemical Transformations of 3 Cyclobutyl 3,9 Diazaspiro 5.5 Undecane
Functional Group Interconversions on the Diazaspiro Core
The nitrogen atoms of the 3,9-diazaspiro[5.5]undecane core are nucleophilic and can readily undergo a variety of functional group interconversions, primarily through N-acylation and N-alkylation reactions. These transformations are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry.
N-Acylation: The secondary amines of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane can be acylated using standard procedures to form the corresponding amides. Common acylating agents include acyl chlorides and anhydrides, typically in the presence of a base such as triethylamine (B128534) to neutralize the acid byproduct. soton.ac.uk For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. HBTU-mediated condensation reactions with carboxylic acids also provide an efficient route to a wide range of N-acylated products. soton.ac.uk
N-Alkylation: Alkylation of the nitrogen atoms can be achieved using alkyl halides. The reaction of this compound with an alkyl bromide, for example, would lead to the corresponding N-alkylated product. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups onto the nitrogen atoms.
A key strategy for achieving selective functionalization involves the use of protecting groups. For instance, the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate serves as a versatile intermediate where one nitrogen is protected as a Boc-carbamate. soton.ac.uksensechemicals.comnih.govambeed.com This allows for selective derivatization of the unprotected nitrogen at the 9-position. Subsequent deprotection under acidic conditions regenerates the free amine, which can then be further functionalized.
Regioselective and Stereoselective Derivatization
Regioselectivity in the derivatization of this compound is a critical consideration due to the presence of two non-equivalent nitrogen atoms. The N3 atom is directly attached to the cyclobutyl group, while the N9 atom is unsubstituted. This inherent asymmetry influences the outcome of chemical transformations.
The steric bulk of the cyclobutyl group at the 3-position is expected to hinder the approach of reagents to the N3 nitrogen. Consequently, in reactions where steric effects are dominant, derivatization is likely to occur preferentially at the less hindered N9 position. This principle is fundamental in directing the synthesis of specific isomers. For example, in an N-alkylation reaction with a bulky alkyl halide, the major product would be the N9-alkylated isomer. The use of protecting groups, as mentioned previously, provides a robust method for achieving high regioselectivity.
Stereoselectivity is also a significant aspect of the chemistry of this spirocyclic system. The chair-like conformations of the two piperidine (B6355638) rings can lead to the formation of diastereomers upon the introduction of new stereocenters. While specific studies on the stereoselective derivatization of this compound are not widely reported, general principles of stereocontrol in the synthesis of diazaspiro[5.5]undecane derivatives are applicable. For instance, reactions involving chiral catalysts or auxiliaries can be employed to favor the formation of a particular stereoisomer.
Rearrangement Pathways of Spirocyclic Amides
While specific rearrangement pathways for amides derived from this compound have not been extensively documented, it is possible to extrapolate potential transformations based on known rearrangements of other spirocyclic systems, such as the Beckmann and Schmidt rearrangements. These reactions are valuable tools for ring expansion and the synthesis of lactams from cyclic ketones.
Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com If a ketone were to be introduced into the 3,9-diazaspiro[5.5]undecane framework, for example, by oxidation of a corresponding secondary alcohol, the resulting spirocyclic ketone could be converted to its oxime. Treatment of this spirocyclic oxime with an acid catalyst could then induce a Beckmann rearrangement. nih.govacs.org The migration of one of the carbon atoms adjacent to the spiro center would lead to a ring-expanded lactam. The regiochemical outcome of the rearrangement would depend on the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
Schmidt Reaction: The Schmidt reaction provides another route to lactams from ketones, using hydrazoic acid in the presence of a strong acid. chimia.chwikipedia.org A spirocyclic ketone based on the diazaspiro[5.5]undecane skeleton could undergo a Schmidt reaction to yield a ring-expanded lactam. researchgate.netillinois.eduresearchgate.net Similar to the Beckmann rearrangement, this transformation involves the migration of a carbon atom to a nitrogen atom.
Other Rearrangements: Other rearrangement reactions, such as those involving N-acyl derivatives, have been observed in related spiro-piperidine systems. For instance, acetyl migration has been reported in dihydrospiro[quinoline-2,4'-piperidines] under certain debenzylation conditions. researchgate.net Such rearrangements, while not directly ring-expanding, demonstrate the potential for intramolecular acyl transfer in complex spirocyclic amines. Additionally, rearrangements of spiro-N,N-ketals, which share the spiroaminal core structure, have been observed to occur under acidic conditions, leading to novel heterocyclic systems. mdpi.comresearchgate.net
Stability Under Various Reaction Conditions
The stability of this compound is a crucial factor in its handling, storage, and application in multi-step syntheses. The compound's stability is largely determined by the piperidine rings and the N-cyclobutyl substituent.
Thermal Stability: Saturated heterocyclic amines like piperidine and its derivatives are generally thermally stable. nih.gov The thermal decomposition of piperidine itself occurs at high temperatures. udayton.edu For N-alkylated piperidines, the thermal stability can be influenced by the nature of the alkyl group. The cyclobutyl group in this compound is a saturated carbocycle and is not expected to significantly decrease the thermal stability of the molecule under normal conditions. However, at elevated temperatures, decomposition would likely involve fragmentation of the piperidine rings and the cyclobutyl substituent. Studies on nitrogen-rich heterocyclic compounds have shown that thermal decomposition often proceeds via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds. mdpi.com
Reactivity with Oxidizing and Reducing Agents: The secondary amine groups in this compound can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. Conversely, the diazaspiro core is generally stable to common reducing agents used in organic synthesis, such as sodium borohydride (B1222165) or lithium aluminum hydride, unless other reducible functional groups are present in the molecule.
Advanced Structural Analysis and Conformational Studies
Spectroscopic Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of complex molecules like 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane. Through-bond (e.g., COSY, HMBC) and through-space (e.g., NOESY) 2D NMR experiments are instrumental in establishing the connectivity and relative orientation of atoms.
Table 1: Representative NMR Data for Diazaspiro[5.5]undecane Scaffolds
| Nucleus | Chemical Shift Range (ppm) | Key Correlations for Stereochemistry |
|---|---|---|
| ¹H | 1.5 - 3.5 (ring protons) | J-coupling constants, NOESY cross-peaks |
Note: This table represents typical chemical shift ranges for related diazaspiro[5.5]undecane structures and the NMR experiments used for their analysis. Actual values for this compound would require experimental determination.
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's solid-state conformation. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular structure. For spirocyclic compounds, X-ray analysis is particularly valuable for defining the conformation of each ring and the geometry at the spiro center.
While a specific crystal structure for this compound is not publicly documented, studies on analogous diazaspiro[5.5]undecane derivatives have shown that the six-membered rings typically adopt a chair conformation in the solid state. researchgate.net This minimizes torsional and steric strain. X-ray data would definitively reveal the orientation of the cyclobutyl substituent as either axial or equatorial and the precise puckering of both piperidine (B6355638) rings.
Conformational Analysis of the Diazaspiro[5.5]undecane System
The conformational preferences of the this compound system are governed by the inherent conformational dynamics of six-membered rings and the steric influence of the cyclobutyl substituent.
In related spiro[5.5]undecane systems, particularly those containing cyclohexanone (B45756) or piperidine rings, the chair conformation is overwhelmingly preferred. researchgate.netnobelprize.org This conformation effectively minimizes angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. nobelprize.org The two piperidine rings in this compound are expected to adopt chair conformations. The spiro fusion itself introduces significant conformational rigidity to the system. researchgate.net
Table 2: Comparison of Cyclohexane (B81311) Ring Conformations
| Conformation | Relative Energy | Key Strain Factors |
|---|---|---|
| Chair | Lowest | Minimal angle and torsional strain |
| Twist-Boat | Higher | Some torsional strain |
The presence of a cyclobutyl group at the 3-position introduces a significant steric consideration that influences the conformational equilibrium of the substituted piperidine ring. Generally, bulky substituents on a cyclohexane ring prefer to occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. nobelprize.org
Therefore, the most stable conformation of the piperidine ring bearing the cyclobutyl group is predicted to be a chair form with the cyclobutyl substituent in an equatorial orientation. An axial orientation would lead to significant steric clashes with the axial protons on the same ring, destabilizing that conformation. The conformational preference of the cyclobutyl group itself (puckered vs. planar) and its rotational orientation relative to the piperidine ring would also be influenced by the need to minimize steric hindrance. Computational modeling, in conjunction with experimental data, would be required to fully delineate these subtle conformational details.
Theoretical and Computational Chemistry of 3 Cyclobutyl 3,9 Diazaspiro 5.5 Undecane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic properties, and spectroscopic parameters with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Properties and Geometric Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
A geometric optimization of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane using a functional like B3LYP with a basis set such as 6-31G(d) would be the first step. This calculation seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For the spirocyclic core, it is expected that the piperidine (B6355638) rings would adopt a chair conformation to minimize steric strain. The cyclobutyl group attached to the nitrogen at position 3 is predicted to preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. cutm.ac.in
Once the optimized geometry is obtained, DFT can be used to calculate key electronic properties. These properties help in understanding the molecule's reactivity and kinetic stability. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 1.2 D | A non-zero dipole moment indicates a polar molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | -1.5 eV | Energy released when an electron is added. |
Note: The values in this table are representative and based on typical DFT calculations for similar N-alkylated heterocyclic compounds.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
To predict the ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed on the DFT-optimized geometry. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the piperidine ring carbons would be influenced by the N-cyclobutyl group. Based on studies of other N-alkylpiperidines, the α-carbons (C2 and C4) are expected to show a downfield shift compared to the parent diazaspiro[5.5]undecane. researchgate.net
Table 2: Representative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2, C4 (α to N3) | 55-60 |
| C5, C7 (spiro center) | 35-40 |
| C8, C11 (β to N9) | 50-55 |
| C10 (γ to N9) | 25-30 |
| Cyclobutyl Cα | 50-55 |
| Cyclobutyl Cβ | 25-30 |
| Cyclobutyl Cγ | 15-20 |
Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and specific computational method used.
Similarly, vibrational frequencies corresponding to IR absorption bands can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a predicted IR spectrum that can be compared with experimental data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for understanding how a molecule behaves in a biological environment and for predicting its interactions with potential protein targets.
Ligand-Protein Docking for Target Interaction Prediction
Given that the parent 3,9-diazaspiro[5.5]undecane scaffold has been explored as a basis for γ-Aminobutyric Acid type A (GABA-A) receptor antagonists, it is plausible that this compound could also interact with this target. researchgate.net
Molecular docking simulations could be performed to predict the binding mode of this compound within the GABA-A receptor's binding site. The crystal structure of the GABA-A receptor (e.g., PDB ID: 6HUK) would serve as the target. The docking algorithm would explore various orientations and conformations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces and shape complementarity.
A likely binding mode would involve the spirocyclic core fitting into the pocket at the interface between the β3 and α1 subunits of the receptor. researchgate.net Key interactions could include hydrogen bonds between the protonated nitrogen at position 9 (N9) and acidic residues like glutamic acid or aspartic acid in the binding site. The cyclobutyl group at N3 would likely be oriented towards a hydrophobic sub-pocket, contributing to the binding affinity through van der Waals interactions.
Molecular Dynamics (MD) Simulations for Binding Energy Prediction
Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. An MD simulation would be run for the docked pose of this compound within the GABA-A receptor, solvated in a water box with ions to mimic physiological conditions.
Over a simulation of several hundred nanoseconds, the stability of the binding pose can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Furthermore, MD simulations can be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation provides a more accurate estimation of the binding affinity than docking scores alone, by accounting for solvation effects and entropic contributions.
Table 3: Typical Output from an MD Simulation Analysis of a Ligand-Protein Complex
| Analysis Type | Parameter | Predicted Outcome for this compound-GABAAR Complex |
| Stability Analysis | Ligand RMSD | A low and stable RMSD (< 2 Å) would indicate a stable binding pose. |
| Flexibility Analysis | Protein RMSF | Changes in the RMSF of loop regions in the binding site upon ligand binding. |
| Binding Energy | ΔG_bind (MM/PBSA) | A negative value (e.g., -30 to -50 kcal/mol) would suggest favorable binding. |
| Interaction Analysis | Hydrogen Bonds | Persistent hydrogen bonds between the ligand's N9-H and receptor residues. |
Conformational Landscape Exploration
The biological activity of a molecule is heavily dependent on its three-dimensional shape and flexibility. The conformational landscape of this compound is primarily defined by the chair conformations of the two piperidine rings and the orientation of the cyclobutyl substituent.
As established by studies on similar N-substituted piperidines, the cyclobutyl group is expected to have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. researchgate.net The energy difference between the equatorial and axial conformers (the A-value) for a cyclobutyl group would be significant, leading to a population of over 95% for the equatorial conformer at room temperature.
Mechanistic Investigations of Biological Interactions
Molecular Target Identification and Validation
Derivatives and analogs of the 3,9-diazaspiro[5.5]undecane core have been identified as potent modulators of several key biological targets. The following sections outline the specific mechanisms of action that have been investigated.
Inhibition of Geranylgeranyltransferase I (GGTase I) and Downstream Signaling
Currently, there is no publicly available scientific literature that establishes a direct inhibitory link between 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane or its close derivatives and the enzyme Geranylgeranyltransferase I (GGTase I).
Modulation of YAP1/TAZ Pathways
The scientific literature does not currently contain studies demonstrating the modulation of the Hippo signaling pathway effectors, Yes-associated protein 1 (YAP1) or Transcriptional coactivator with PDZ-binding motif (TAZ), by compounds based on the this compound scaffold.
Interaction with Gamma-Aminobutyric Acid Type A Receptors (GABAAR) and Subtype Selectivity
Compounds based on the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). nih.govsoton.ac.uk A study focusing on the structural determinants of these compounds led to the development of a structurally simplified m-methylphenyl analog, designated 1e. nih.govsoton.ac.uk
This analog demonstrated a binding affinity in the high-nanomolar range. nih.gov Crucially, it exhibited superior selectivity for the extrasynaptic α4βδ GABAAR subtype over the α1- and α2-containing subtypes. nih.govsoton.ac.uk This selectivity is significant as different GABAAR subtypes are associated with distinct physiological functions. The ability to preferentially target specific subtypes, such as the extrasynaptic α4βδ, offers a platform to explore potential immunomodulatory applications for this class of compounds, as demonstrated by the compound's ability to rescue the inhibition of T cell proliferation. nih.gov
| Compound | Target | Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| Analog 1e (m-methylphenyl derivative) | GABAAR | 180 nM | Selective for α4βδ subtype over α1- and α2-containing subtypes |
Inhibition of Dengue Virus Type 2 (DENV2) Replication via NS5-Methyltransferase Targeting
Newly designed derivatives of the closely related 1,9-diazaspiro[5.5]undecane scaffold have shown potent inhibitory activity against Dengue virus type 2 (DENV2) in cell-based assays. rsc.orgresearchgate.net Computational docking studies identified the viral NS5-methyltransferase (NS5-MTase) as the most probable molecular target for this series of compounds. rsc.orgresearchgate.net The NS5-MTase is a crucial enzyme for the replication of the dengue virus. nih.gov
Several derivatives with different substitutions were synthesized and evaluated. The compound SPO-6, featuring a 2-methylbenzyl group, was found to be particularly potent. rsc.orgresearchgate.net Molecular dynamics simulations corroborated these experimental findings, predicting that SPO-6 possesses the most favorable binding energy to the NS5-methyltransferase, suggesting a stable and effective interaction. rsc.orgresearchgate.net
| Compound | Target | EC50 (DENV2) | Binding Energy (ΔGbind) |
|---|---|---|---|
| SPO-6 (2-methylbenzyl derivative) | NS5-Methyltransferase | 11.43 ± 0.87 μM | -27.2 ± 3.9 kcal/mol |
| SPO-7 (4-bromobenzyl derivative) | NS5-Methyltransferase | 14.15 ± 0.50 μM | -22.5 ± 4.7 kcal/mol |
| SPO-13 (4-cyanobenzyl derivative) | NS5-Methyltransferase | 20.77 ± 1.92 μM | -22.5 ± 4.6 kcal/mol |
Antagonism of CCR5 Receptor Ligand Binding
Derivatives of 3,9-diazaspiro[5.5]undecane have been developed as antagonists of the C-C chemokine receptor type 5 (CCR5). The CCR5 receptor is a critical co-receptor for the entry of the most common strains of HIV into host cells. By binding to this receptor, antagonists can block the virus from entering and infecting immune cells.
One study detailed the synthesis and evaluation of diazaspiro[5.5]undeca-2-one compounds, identifying a potent antagonist with an IC50 value of 30 nM in a RANTES-binding assay. This demonstrates that the diazaspiro[5.5]undecane scaffold can be effectively utilized to develop high-affinity ligands that disrupt the interaction between the CCR5 receptor and its natural ligands, thereby inhibiting viral entry.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
There are no studies in the current scientific literature that specifically describe the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes by compounds containing the this compound core structure. The primary mechanisms of PARP inhibitors involve competitive binding in the NAD+ pocket of the enzyme and trapping PARP on DNA, which leads to synthetic lethality in cancer cells with deficient homologous recombination repair pathways. nih.govfrontiersin.org However, these mechanisms have not been associated with this specific chemical series.
Structure Activity Relationship Sar Studies for 3 Cyclobutyl 3,9 Diazaspiro 5.5 Undecane Analogs
Impact of Substitution Patterns on Molecular Recognition
Substituent Effects on GABAAR Binding Affinity and Selectivity
Analogs of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR). nih.gov SAR studies highlight that the introduction of different chemical groups significantly impacts their binding characteristics.
Research has shown that while the parent 3,9-diazaspiro[5.5]undecane scaffold is a starting point, the substituents dictate the potency and selectivity. For instance, the introduction of a phenyl ring can lead to a more than 70-fold increase in binding affinity compared to simpler analogs. soton.ac.uk A structurally simplified m-methylphenyl analog, known as 1e, demonstrated a high binding affinity in the nanomolar range (Ki = 180 nM). nih.gov This particular analog also showed superior selectivity for the extrasynaptic α4βδ subtype of GABAARs over the α1- and α2-containing subtypes when compared to parent compounds. nih.govsoton.ac.uk The nature of the amide group is also critical; replacing a tertiary amide on the spirocyclic moiety with an amine resulted in a greater than 100-fold loss of affinity. soton.ac.uk These findings underscore the sensitivity of the GABAAR binding pocket to the electronic and steric properties of the substituents on the diazaspiro[5.5]undecane core.
GABAAR Binding Affinities of 3,9-Diazaspiro[5.5]undecane Analogs
| Compound | Modification | Binding Affinity (Ki, nM) | Key Observation |
|---|---|---|---|
| Analog 1c | Introduction of a phenyl ring | Significantly Increased | >70x increase in affinity from parent compound. soton.ac.uk |
| Analog 1e | m-methylphenyl group | 180 | High affinity and superior selectivity for α4βδ subtype. nih.gov |
| Amine Analogs (1s, 1t) | Replacement of tertiary amide with amine | Drastically Reduced | >100x loss of affinity compared to amidic analogs. soton.ac.uk |
Cyclobutyl Group's Role in Receptor Ligand Interactions
The cyclobutyl group, a key feature of the parent compound, often serves to provide an optimal conformation for fitting into hydrophobic regions of a receptor's binding pocket. nih.gov In drug design, such cycloalkane substituents are frequently used to explore the topology of binding sites and can enhance ligand affinity by establishing favorable van der Waals contacts. The rigid structure of the cyclobutyl ring can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding. This can lead to an increase in binding affinity without necessarily forming specific directional interactions. nih.gov
Influence of Substituents at Position 9 on Biological Activity
Position 9 of the 3,9-diazaspiro[5.5]undecane ring is a critical point for modification, and substitutions at this site have a profound impact on biological activity. The nature of the group attached to the nitrogen at this position can modulate the compound's affinity and selectivity for its target receptor.
For GABAAR antagonists, N-amidation at this position with an aromatic moiety was found to be crucial for high-affinity binding. soton.ac.uk For example, converting an N-acetylated analog to a 2-thienyl carboxamide analog resulted in a 67-fold increase in binding affinity. soton.ac.uk This suggests that the aromatic moiety is a key contributor to the improved binding. However, an aromatic group alone is not sufficient, as replacing the meta-amide with a thienylmethanol ether derivative led to a 55-fold decrease in affinity, demonstrating the importance of the amide linkage itself. soton.ac.uk
In the context of dopamine (B1211576) D3 receptor antagonists, modifications at the equivalent position on similar diazaspiro alkane cores also dictated potency. The insertion of different groups, such as benzonitrile (B105546) or pyridine (B92270) moieties, could lead to a significant regression in D3 receptor affinity and selectivity. nih.gov
Effect of N9-Substituents on Receptor Binding
| Target | N9-Substituent | Effect on Affinity |
|---|---|---|
| GABAAR | 2-Thienyl Carboxamide | 67x Increase. soton.ac.uk |
| GABAAR | m-Thienylmethanol Ether | 55x Decrease. soton.ac.uk |
| Dopamine D3R | Benzonitrile | Significant Decrease. nih.gov |
| Dopamine D3R | Pyridine | Significant Decrease. nih.gov |
Scaffold Modification and Bioisosteric Replacements
The core structure of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane can be modified or replaced with bioisosteric equivalents to improve pharmacokinetic properties or to explore new interactions with a biological target.
Diazaspiro Cores as Piperazine (B1678402) Bioisosteres
Diazaspiroalkanes, including the 3,9-diazaspiro[5.5]undecane core, have been explored as bioisosteric replacements for the piperazine moiety, a common scaffold in centrally active pharmaceuticals. mdpi.comnih.gov The rigid, three-dimensional nature of diazaspiro cores can enhance target selectivity and improve drug-like properties compared to the more flexible piperazine ring. uniba.it However, the success of this strategy is highly dependent on the specific biological target. In the development of σ2 receptor ligands, replacing a piperazine moiety with diazaspiroalkanes generally led to a reduction in affinity for the target receptor. mdpi.comnih.govresearchgate.net Conversely, in the development of dopamine D3 receptor antagonists, certain diazaspiro cores proved to be effective replacements, leading to compounds with high affinity and selectivity. nih.gov
Alterations to the Spirocyclic Benzamide (B126) Moiety
The spirocyclic benzamide moiety is a critical pharmacophoric element in many 3,9-diazaspiro[5.5]undecane-based compounds, particularly those targeting GABAARs. nih.govsoton.ac.uk This group is thought to compensate for the lack of a conventional acidic functional group, which is common in other GABAAR ligands. soton.ac.uk SAR studies have demonstrated that the tertiary amide within this moiety is essential for high-affinity binding. As noted earlier, its replacement by an amine function leads to a dramatic loss of activity. soton.ac.uk
Computational Insights into SAR
Computational modeling has been instrumental in elucidating the structure-activity relationships (SAR) of this compound analogs, particularly in understanding their interactions with receptors like the γ-aminobutyric acid type A receptor (GABAAR). soton.ac.uk These in silico studies provide a molecular basis for the observed binding affinities and functional activities of this class of compounds.
Molecular docking studies have been employed to predict the binding modes of 3,9-diazaspiro[5.5]undecane derivatives within the orthosteric binding pocket of the GABAAR, specifically at the β3/α1 interface. soton.ac.uk For potent antagonists, such as the analog "018", a preliminary binding model suggests key interactions that compensate for the absence of a traditional acidic functional group, which is a common feature in many GABAAR ligands. soton.ac.uk
The computational models reveal that the spirocyclic core of the molecule orients the substituents in a manner that allows for critical interactions with specific amino acid residues in the binding site. For instance, the model of compound 018 docked at the β3/α1 interface shows the potential for hydrogen bonds and electrostatic interactions. soton.ac.uk The carboxamide moiety of 018, for example, is predicted to form a hydrogen bond with the residue Arg 207. soton.ac.uk
Furthermore, computational analyses have been used to rationalize the significant variations in binding affinity observed with relatively minor structural modifications. These studies highlight the importance of the spirocyclic benzamide, which appears to be a crucial structural element for high-affinity binding in this series of GABAAR ligands. soton.ac.uk The models can also explain the substantial loss of affinity when the tertiary amide on the spirocyclic scaffold is replaced with an amine, suggesting the amide plays a critical role in anchoring the ligand within the binding pocket. soton.ac.uk
The insights gained from these computational studies are valuable for the rational design of new analogs. By understanding the key interactions at a molecular level, it is possible to design novel compounds with improved affinity, selectivity, and pharmacokinetic properties. For example, the computational data guided the design of simplified analogs, such as the m-methylphenyl analog 1e, which maintained high nanomolar binding affinity and exhibited improved selectivity for certain GABAAR subtypes. soton.ac.uk
The following table summarizes the computational insights for selected 3,9-diazaspiro[5.5]undecane analogs:
| Compound | Key Computational Observation | Predicted Interacting Residues |
| 018 | The carboxamide group is crucial for interaction. | Arg 207 |
| 1e (m-methylphenyl analog) | Simplified structure maintains key binding interactions. | Not specified |
| 1s and 1t (amine analogs) | Replacement of the tertiary amide with an amine leads to a significant loss of key interactions. | Not specified |
These computational findings, in conjunction with experimental data, provide a robust framework for understanding the SAR of this compound analogs and for the future development of novel therapeutic agents.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The advancement of therapeutic agents based on the 3-cyclobutyl-3,9-diazaspiro[5.5]undecane scaffold is contingent upon the development of efficient, scalable, and versatile synthetic methodologies. While classical approaches to spirocycle synthesis exist, future research should focus on modern techniques that offer greater control and efficiency. nih.govresearchgate.net
Key areas for development include:
Asymmetric Synthesis: Spiro compounds can exhibit axial chirality, and the stereochemistry often plays a crucial role in biological activity. wikipedia.org Future synthetic routes should aim to establish enantioselective methods, potentially using chiral catalysts or auxiliaries, to produce single enantiomers of this compound derivatives. This would allow for a more precise evaluation of the structure-activity relationship (SAR) and the identification of the more potent stereoisomer.
Flow Chemistry: For scalability and safety, particularly for reactions that are highly exothermic or involve hazardous reagents, converting batch syntheses to continuous flow processes is a promising avenue. nih.gov This approach can lead to higher yields, better purity, and reduced production costs, which are critical for pharmaceutical development.
Novel Cyclization Strategies: Research into new catalytic systems, such as those employing rhodium or nickel, could open up new pathways for constructing the diazaspiro[5.5]undecane core. nih.govwhiterose.ac.uk Techniques like dearomatising intramolecular diamination of phenols or innovative annulation reactions could provide more direct and atom-economical routes to the scaffold. whiterose.ac.ukrsc.org
| Strategy | Description | Potential Advantages for this compound Analogs |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to favor the formation of one enantiomer over the other. | Access to enantiopure compounds; enables investigation of stereospecific biological activity. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Improved safety, scalability, and reproducibility; potential for higher yields and purity. nih.gov |
| Dearomatization Reactions | Converting a flat aromatic precursor into a 3D spirocyclic system in a single step. | Rapid increase in molecular complexity; high efficiency and atom economy. whiterose.ac.uk |
Elucidation of Further Molecular Mechanisms of Action
While the 3,9-diazaspiro[5.5]undecane core is present in compounds known to target specific receptors, such as the γ-aminobutyric acid type A (GABA-A) receptor, the precise molecular targets and mechanisms of action for the 3-cyclobutyl derivative remain to be fully elucidated. soton.ac.uk Future research should employ a multi-pronged approach to identify its biological targets and understand its downstream effects.
Promising research avenues include:
Target Identification and Validation: Chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be used to identify the specific protein(s) that this compound binds to within a cell or tissue lysate. Once a target is identified, validation can be performed using techniques like cellular thermal shift assays (CETSA) and genetic knockdown (e.g., siRNA, CRISPR).
Structural Biology: Determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the compound bound to its target protein would provide invaluable insight into the specific molecular interactions driving binding and activity. This structural information is essential for rational drug design and the optimization of lead compounds. soton.ac.uk
Systems Biology Approaches: To understand the broader cellular impact of target engagement, techniques like transcriptomics (RNA-seq) and quantitative proteomics can be used. These methods can reveal changes in gene expression and protein abundance following treatment with the compound, helping to map the affected signaling pathways and predict potential efficacy and off-target effects.
| Potential Target Class | Example | Therapeutic Area | Reference |
|---|---|---|---|
| Ion Channels | GABA-A Receptors | Neurological and Psychiatric Disorders | soton.ac.uk |
| Enzymes | Soluble Epoxide Hydrolase (sEH) | Inflammatory Diseases, Chronic Kidney Disease | nih.gov |
| G Protein-Coupled Receptors (GPCRs) | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Obesity, Metabolic Disorders | nih.gov |
| Kinases | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammatory Diseases, Cancer | acs.org |
Advanced SAR Studies through Combinatorial and High-Throughput Approaches
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and drug-like properties of the this compound scaffold. spirochem.com Future efforts should move beyond traditional one-by-one compound synthesis and embrace more advanced, efficient methodologies.
Key strategies include:
Combinatorial Chemistry: The development of a robust synthetic route would enable the creation of large libraries of analogs through combinatorial chemistry. kubinyi.de By systematically varying the substituents at the N9 position and modifying or replacing the cyclobutyl group at the N3 position, a wide chemical space can be explored rapidly.
High-Throughput Screening (HTS): These combinatorial libraries can then be subjected to HTS against a panel of relevant biological targets. HTS allows for the rapid identification of "hit" compounds with desired activity from thousands of analogs, significantly accelerating the discovery process.
Quantitative Structure-Activity Relationship (QSAR): As SAR data is generated, computational QSAR models can be developed. nih.govmdpi.com These models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of activity for virtual compounds and guiding the design of more potent and selective future analogs.
| Scaffold Position | Modification Strategy | Desired Outcome |
|---|---|---|
| N9 Position | Introduce a variety of aryl, heteroaryl, and alkyl groups with diverse electronic and steric properties. | Probe for interactions with the target protein; modulate potency, selectivity, and solubility. |
| N3 Position (Cyclobutyl) | Replace cyclobutyl with other small cycloalkyl rings (e.g., cyclopropyl, cyclopentyl) or branched alkyl chains. | Optimize fit within the binding pocket; fine-tune lipophilicity and metabolic stability. |
| Spirocyclic Core | Introduce substituents on the carbon atoms of the piperidine (B6355638) rings. | Explore new interaction points with the target; modulate conformational rigidity. |
Exploration of New Chemical Biology Applications
Beyond its direct therapeutic potential, derivatives of this compound can be developed into sophisticated chemical biology tools to investigate biological systems. spirochem.com Such tools are invaluable for target validation and understanding complex cellular processes.
Future applications to be explored:
Chemical Probes: Synthesizing analogs functionalized with reporter tags, such as biotin (B1667282) (for affinity purification of target proteins) or fluorescent dyes (for cellular imaging), would create powerful chemical probes. These probes can be used to confirm target engagement in a cellular context and visualize the subcellular localization of the target.
Proteolysis-Targeting Chimeras (PROTACs): The diazaspiro[5.5]undecane scaffold could serve as a novel linker or ligand in the design of PROTACs. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The use of a related intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, in the synthesis of IRAK4 degraders highlights the feasibility of this approach. acs.org
Fragment-Based Drug Discovery (FBDD): The core 3,9-diazaspiro[5.5]undecane structure could be used as a starting fragment in FBDD campaigns. This involves identifying low-molecular-weight fragments that bind weakly to a target and then growing or linking them to create a high-affinity lead compound.
| Application | Description | Required Modification |
|---|---|---|
| Affinity-Based Probe | A tool to isolate and identify binding partners from complex biological mixtures. | Attachment of a biotin tag via a flexible linker, typically at the N9 position. |
| Fluorescent Probe | A tool to visualize the localization of the target within cells using microscopy. | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) at a synthetically accessible position. |
| PROTAC Component | Acts as a linker or ligand to induce targeted protein degradation. | Incorporation into a larger bifunctional molecule that also contains a ligand for an E3 ubiquitin ligase. acs.org |
Q & A
Q. What are the key considerations in synthesizing 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane?
Synthesis involves multi-step organic reactions, often requiring protective group strategies (e.g., tert-butoxycarbonyl (Boc) protection) and controlled conditions. A typical approach includes:
- Dissolving intermediates in anhydrous dichloromethane under inert atmospheres.
- Using catalysts like triethylamine to facilitate spirocycle formation.
- Stepwise deprotection and purification via column chromatography. Optimization of temperature, solvent polarity, and reaction time is critical to avoid side products and improve yields. Analytical validation (e.g., NMR, MS) ensures structural fidelity .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodologies include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents to resolve spirocyclic proton environments and cyclobutyl substituent coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic distribution.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine stretches at ~3300 cm⁻¹). Comparative analysis with spectral databases and synthetic intermediates is recommended .
Q. What safety protocols are recommended for handling this compound?
Based on structural analogs:
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Work in fume hoods to avoid inhalation of vapors.
- Store in cool, dry conditions away from oxidizers.
- Follow first-aid measures for accidental exposure: rinse skin/eyes with water, seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from impurities, assay variability, or structural analogs. Strategies include:
- Reproducibility Checks : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) and assay platforms.
- Comparative SAR Studies : Test analogs (e.g., benzyl or cyclohexyl substituents) to isolate the cyclobutyl group’s role in activity .
- Analytical Rigor : Use HPLC-MS to confirm compound purity (>95%) before biological testing .
Q. What experimental strategies optimize the compound’s pharmacokinetic (PK) properties for therapeutic applications?
Focus on structural modifications to enhance bioavailability and metabolic stability:
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity while retaining spirocyclic rigidity.
- In Vitro ADME Screening : Microsomal stability assays and plasma protein binding studies.
- Pro-drug Approaches : Mask amines with acetyl or carbamate groups to improve membrane permeability .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
MoA studies require interdisciplinary methods:
- Receptor Binding Assays : Radioligand displacement assays (e.g., GABA receptors) to identify target affinities.
- Cell Signaling Profiling : Phosphoproteomics or calcium flux assays to map downstream pathways.
- Structural Biology : Molecular docking simulations using X-ray crystallography or cryo-EM structures of target proteins .
Q. What role does the cyclobutyl substituent play in the compound’s physicochemical properties?
The cyclobutyl group contributes to:
- Steric Effects : Restricts conformational flexibility, potentially enhancing receptor selectivity.
- LogP Modulation : Increases hydrophobicity compared to smaller substituents (e.g., methyl).
- Metabolic Stability : Cyclic alkanes resist oxidative metabolism better than linear chains. Comparative studies with benzyl or cyclohexyl analogs can validate these effects .
Methodological Tables
| Biological Assay | Purpose | Outcome Example | References |
|---|---|---|---|
| Heparan sulfate binding | Mechanism elucidation | EC₅₀ = 12 µM (syndecan-4 clustering) | |
| GABA-A receptor assay | Target identification | IC₅₀ = 8.5 µM (displacement of [³H]muscimol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
